(S)-3-Aminotetrahydrofuran chemical structure and stereochemistry
(S)-3-Aminotetrahydrofuran chemical structure and stereochemistry
An In-depth Technical Guide to (S)-3-Aminotetrahydrofuran: Structure, Stereochemistry, and Synthetic Applications
Introduction: The Significance of a Chiral Scaffold
In the landscape of modern medicinal chemistry, the pursuit of molecular specificity is paramount. Chiral building blocks—molecules with a defined three-dimensional arrangement—are the cornerstone of designing potent and selective therapeutics. Among these, (S)-3-Aminotetrahydrofuran has emerged as a particularly valuable scaffold. This saturated heterocyclic amine is not merely a synthetic intermediate; it is a versatile architectural element that imparts crucial physicochemical properties to active pharmaceutical ingredients (APIs).[1][2] Its tetrahydrofuran (THF) ring often serves as a bioisosteric replacement for phenyl groups, enhancing metabolic stability and aqueous solubility, while the stereodefined amine provides a critical anchor for targeted molecular interactions.[3]
This guide offers a detailed examination of (S)-3-Aminotetrahydrofuran, intended for researchers, chemists, and drug development professionals. We will dissect its core chemical structure, elucidate the principles governing its stereochemistry, explore established enantioselective synthetic routes, and highlight its application in the synthesis of clinically relevant molecules.
Core Chemical Structure and Physicochemical Properties
(S)-3-Aminotetrahydrofuran is a five-membered heterocyclic compound featuring an oxygen atom at position 1 and a chiral amine-substituted carbon at position 3. Its formal IUPAC name is (3S)-oxolan-3-amine.[4] The molecule's structure combines the polarity of an ether and a primary amine with the conformational flexibility of the THF ring, characteristics that are highly desirable in drug design.
Table 1: Physicochemical Properties of (S)-3-Aminotetrahydrofuran
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | PubChem[4] |
| Molecular Weight | 87.12 g/mol | PubChem[4] |
| CAS Number | 104530-79-2 | ChemicalBook[2] |
| Appearance | Off-white to brown crystalline powder or flakes | ChemicalBook[2] |
| Boiling Point | 125.6 ± 33.0 °C (Predicted) | LookChem[5] |
| Density | 0.997 ± 0.06 g/cm³ (Predicted) | LookChem[5] |
| pKa | 8.90 ± 0.20 (Predicted) | LookChem[5] |
| XLogP3 | -0.7 | LookChem[5] |
These properties, particularly its low molecular weight, favorable pKa for physiological conditions, and negative LogP indicating hydrophilicity, make it an attractive starting point for fragment-based drug discovery and lead optimization.
The Decisive Factor: Stereochemistry and the (S)-Configuration
The biological activity of a chiral molecule is intrinsically linked to its absolute configuration. The carbon atom at the 3-position (C3) of the aminotetrahydrofuran ring is a stereocenter, as it is bonded to four different substituents: a hydrogen atom, an amino group, and two distinct carbon pathways within the ring (C2-O and C4-C5). This chirality gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers.
The assignment of the (S) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules , a systematic method for ranking substituents around a chiral center.[6][7]
Application of CIP Rules to 3-Aminotetrahydrofuran:
-
Identify Substituents: The four groups attached to the C3 stereocenter are:
-
-NH₂ (amino group)
-
-H (hydrogen atom)
-
-CH₂-O- (the C2 atom and its connection to the ring oxygen)
-
-CH₂- (the C4 atom of the ring)
-
-
Assign Priorities: Priority is assigned based on the atomic number (Z) of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.[8][9][10]
-
Priority 1: The Nitrogen atom of the -NH₂ group (Z=7).
-
Priority 2: The Oxygen atom (Z=8) is one atom away from C2. The C2 atom itself (Z=6) has a higher priority than the C4 atom (Z=6) because it is bonded to this oxygen. Therefore, the -CH₂-O- path receives higher priority.
-
Priority 3: The C4 atom path (-CH₂-).
-
Priority 4: The Hydrogen atom (Z=1).
-
-
Orient and Trace: The molecule is oriented so that the lowest priority group (Priority 4, -H) points away from the viewer. The path is then traced from Priority 1 → Priority 2 → Priority 3. For (S)-3-Aminotetrahydrofuran, this path traces a counter-clockwise direction, leading to the designation (S), from the Latin sinister for left.[6][10]
Enantioselective Synthesis: Pathways to Purity
The synthesis of enantiomerically pure (S)-3-Aminotetrahydrofuran is a critical challenge. Racemic mixtures are often less effective and can introduce off-target effects, making enantioselective synthesis a regulatory and scientific necessity. Several routes have been established, often leveraging the chiral pool—readily available, inexpensive enantiopure starting materials from nature.
Key Synthetic Strategy: From L-Aspartic Acid
One of the most well-documented and scalable approaches begins with the natural amino acid L-aspartic acid.[11][12] This multi-step synthesis leverages the inherent stereochemistry of the starting material to establish the desired (S)-configuration in the final product.
Exemplary Protocol: Synthesis via L-Aspartic Acid
The following protocol is a conceptual summary of the key transformations described in the literature.[11]
-
Acylation (Amine Protection): L-aspartic acid is first treated with an acylating agent (e.g., benzoyl chloride) under basic conditions. This protects the amine functionality, preventing it from interfering in subsequent steps and directing the chemistry to the carboxylic acid groups.
-
Esterification: The two carboxylic acid groups of the acylated intermediate are converted to methyl or ethyl esters by reaction with the corresponding alcohol under acidic catalysis. This increases the reactivity of the carbonyl carbons for the subsequent reduction.
-
Reduction: The diester is reduced to a diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid. This step is critical and converts the two ester groups into primary alcohols, forming an (S)-2-acylamino-1,4-butanediol intermediate. The industrial scalability of this step can be challenging due to the hazardous nature of reagents like LiAlH₄.[13]
-
Cyclization: The diol is induced to cyclize under acidic conditions (e.g., H₂SO₄) or by converting one hydroxyl group into a better leaving group (e.g., a tosylate) followed by intramolecular nucleophilic attack by the other hydroxyl group. This Williamson ether synthesis-type reaction forms the protected aminotetrahydrofuran ring.
-
Hydrolysis and Salt Formation: The acyl protecting group is removed via hydrolysis (e.g., refluxing with aqueous NaOH or HCl).[14] The reaction mixture is then acidified with hydrochloric acid to yield the more stable and easily handled (S)-3-Aminotetrahydrofuran hydrochloride salt.[11][14]
This route, while robust, involves multiple steps and requires careful control of reaction conditions to maintain enantiomeric purity. Alternative strategies, such as those starting from L-methionine or employing chiral resolutions of racemic 3-aminotetrahydrofuran, are also utilized depending on the desired scale and available resources.[12]
Core Applications in Drug Development
The defined stereochemistry and favorable properties of (S)-3-Aminotetrahydrofuran make it a privileged scaffold in pharmaceutical research. Its incorporation into a drug candidate can significantly influence binding affinity, selectivity, and pharmacokinetic profiles.
-
HIV-1 Protease Inhibitors: The aminotetrahydrofuran moiety has been successfully incorporated as a P2 ligand in the design of potent HIV-1 protease inhibitors. The specific (S)-configuration is crucial for fitting into the active site of the viral enzyme, establishing key hydrogen bonding and hydrophobic interactions that lead to potent inhibition.[12]
-
11β-HSD1 Inhibitors: (S)-3-Aminotetrahydrofuran hydrochloride serves as a key intermediate in the synthesis of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[14] This enzyme is a therapeutic target for metabolic syndrome, type 2 diabetes, and obesity. The stereochemistry of the amine is essential for achieving high affinity and selectivity for the enzyme's active site.
-
Antithrombotic Agents: Derivatives such as (S)-3-amino-tetrahydrofuran-3-carboxylic acid are precursors to compounds with antithrombotic properties. These agents are developed to prevent and treat conditions caused by blood clots. The rigid, chiral core helps to orient other functional groups correctly for interaction with targets like Factor Xa.[15]
-
EGFR Inhibitors: While not always a direct precursor, the related (S)-tetrahydrofuran-3-ol is a building block for third-generation EGFR inhibitors used in cancer therapy, such as Afatinib.[16] This highlights the broader utility of the chiral 3-substituted THF scaffold in oncology.
Conclusion
(S)-3-Aminotetrahydrofuran is far more than a simple chemical reagent; it is a sophisticated molecular tool that enables the construction of stereochemically precise and biologically active molecules. Its unique combination of a hydrophilic heterocyclic core and a stereodefined primary amine provides a powerful platform for medicinal chemists to enhance drug-like properties and achieve potent, selective target engagement. A thorough understanding of its structure, the principles of its stereochemistry, and the nuances of its enantioselective synthesis is fundamental for any scientist or researcher working at the forefront of pharmaceutical development. As the demand for more specific and effective medicines grows, the importance of chiral building blocks like (S)-3-Aminotetrahydrofuran will only continue to increase.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran. PubChem. [Link]
- Google Patents (2016). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
-
LookChem (n.d.). 3-Aminotetrahydrofuran. LookChem. [Link]
-
University of Bristol (n.d.). The Cahn-Ingold-Prelog rules. University of Bristol, School of Chemistry. [Link]
-
PSIBERG (2022). Cahn Ingold Prelog Priority Rules (with Examples) - Stereochemistry. PSIBERG. [Link]
- Google Patents (2012). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
-
University of Calgary (n.d.). Assigning Group Priorities - The Cahn, Ingold, Prelog rules. University of Calgary. [Link]
- Google Patents (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Wikipedia (n.d.). Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]
-
Master Organic Chemistry (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]
-
Wikipedia (n.d.). 3-Hydroxytetrahydrofuran. Wikipedia. [Link]
-
ChemBK (2024). (s)-tetrahydrofuran-3-amine hydrochloride. ChemBK. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran. PubChem. [Link]
-
ChemistryViews (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of tetrahydrofurans. Organic Chemistry Portal. [Link]
- Google Patents (2021). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
-
Oriental Journal of Chemistry (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
MDPI (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]
-
ResearchGate (2025). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-3-AMINOTETRAHYDROFURAN | 104530-79-2 [chemicalbook.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. psiberg.com [psiberg.com]
- 7. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 8. myheplus.com [myheplus.com]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 14. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
- 15. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
